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Compound of Interest

Compound Name: Trimethylnonanol

Cat. No.: B1170604 Get Quote

These application notes provide detailed protocols for the laboratory-scale synthesis of two

isomers of trimethylnonanol: 2,6,8-trimethyl-4-nonanol and 3,5,5-trimethyl-1-hexanol (an

isomer with a different carbon skeleton but often discussed in the context of branched

nonanols). The described methods are based on established principles of organic synthesis

and provide a framework for obtaining these compounds for research and development

purposes.

Physicochemical Data of Trimethylnonanol Isomers
A summary of the key physical and chemical properties of the target compounds is presented

below. This data is essential for their proper handling, characterization, and purification.
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Property 2,6,8-Trimethyl-4-nonanol 3,5,5-Trimethyl-1-hexanol

IUPAC Name 2,6,8-trimethylnonan-4-ol 3,5,5-trimethylhexan-1-ol

Synonyms
4-Hydroxy-2,6,8-

trimethylnonane
Isononyl alcohol

CAS Number 123-17-1[1][2] 3452-97-9[3][4]

Molecular Formula C₁₂H₂₆O[5][6] C₉H₂₀O[3]

Molecular Weight 186.33 g/mol [5][6] 144.25 g/mol [3]

Appearance Liquid[2] Clear liquid[3]

Boiling Point Not specified 194.0 °C[3]

Density Not specified 0.824 g/mL[3]

Solubility Not specified

Slightly soluble in water (0.45

g/L); Soluble in alcohol,

acetone, ester[3]

Synthesis of 2,6,8-Trimethyl-4-nonanol via Catalytic
Hydrogenation
This method involves the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone, to

the desired secondary alcohol. Catalytic hydrogenation is a common and efficient method for

this transformation in a laboratory setting.[1]

Reaction Pathway
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Caption: Reduction of 2,6,8-trimethyl-4-nonanone to 2,6,8-trimethyl-4-nonanol.

Experimental Protocol
Materials:

2,6,8-trimethyl-4-nonanone

Palladium on carbon (Pd/C, 10%)

Ethanol (or other suitable solvent)

Hydrogen gas (H₂)

Inert gas (Nitrogen or Argon)

Filter aid (e.g., Celite)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Round-bottom flask

Magnetic stirrer and stir bar

Buchner funnel and filter flask

Rotary evaporator

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve 2,6,8-trimethyl-4-nonanone in ethanol.

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert

atmosphere.
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Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the

system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with

hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously.

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or

by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the

system with an inert gas.

Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium

catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is

collected.

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator

to remove the ethanol.

Purification: The crude product can be purified by distillation under reduced pressure or by

column chromatography on silica gel if necessary.

Data Presentation: Reaction Parameters
Parameter Value/Condition

Starting Material 2,6,8-trimethyl-4-nonanone

Catalyst Palladium on Carbon (10%)

Solvent Ethanol

Hydrogen Pressure 1-4 atm

Reaction Temperature Room Temperature

Typical Yield
>90% (highly dependent on substrate and

conditions)

Synthesis of 3,5,5-Trimethyl-1-hexanol via
Hydroformylation and Hydrogenation
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This two-step industrial process can be adapted for a laboratory setting. It begins with the

hydroformylation of an alkene (in this case, an isomer of octene derived from diisobutylene) to

form an aldehyde, which is then hydrogenated to the primary alcohol.[7][8]

Overall Reaction Pathway

Step 1: Hydroformylation

Step 2: Hydrogenation

Diisobutylene
(Octene isomer)

3,5,5-Trimethylhexanal

+ CO/H₂

(Co or Rh catalyst)

+ H₂

(Ni catalyst)

3,5,5-Trimethyl-1-hexanol
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Caption: Two-step synthesis of 3,5,5-trimethyl-1-hexanol.

Experimental Protocol
Step 1: Hydroformylation of Diisobutylene

Materials:

Diisobutylene (commercial mixture of isomers)

Synthesis gas (a mixture of carbon monoxide and hydrogen)

Cobalt or Rhodium-based catalyst (e.g., dicobalt octacarbonyl)

Suitable solvent (e.g., toluene)

Equipment:

High-pressure reactor (autoclave)
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Gas inlet and outlet system

Stirring mechanism

Procedure:

Reactor Charging: Charge the high-pressure reactor with diisobutylene, the catalyst, and the

solvent.

Pressurization: Seal the reactor and purge with synthesis gas. Pressurize the reactor with

the CO/H₂ mixture to the desired pressure (this can be high, e.g., 100-200 atm).

Reaction: Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous

stirring. Maintain the pressure by feeding synthesis gas as it is consumed.

Cooling and Depressurization: After the reaction is complete (monitored by GC), cool the

reactor to room temperature and carefully vent the excess gas in a well-ventilated fume

hood.

Catalyst Removal: The crude product containing the aldehyde can be separated from the

catalyst by various methods, depending on the catalyst used (e.g., filtration or extraction).

Purification: The resulting 3,5,5-trimethylhexanal can be purified by distillation.

Step 2: Hydrogenation of 3,5,5-Trimethylhexanal

Materials:

3,5,5-trimethylhexanal (from Step 1)

Nickel-on-kieselguhr catalyst (or other suitable hydrogenation catalyst like Raney Nickel)[8]

Solvent (e.g., dioxane or ethanol)[8]

Hydrogen gas (H₂)

Equipment:
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Hydrogenation apparatus

Reaction flask

Magnetic stirrer

Filtration setup

Rotary evaporator

Procedure:

Reaction Setup: Dissolve the 3,5,5-trimethylhexanal in the chosen solvent in a

hydrogenation flask.

Catalyst Addition: Add the nickel catalyst to the solution.

Hydrogenation: Subject the mixture to hydrogenation under pressure (e.g., 50-100 atm) and

elevated temperature (e.g., 100-150 °C).[8]

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the

catalyst, and remove the solvent by rotary evaporation to yield the crude 3,5,5-trimethyl-1-

hexanol. Further purification can be achieved by distillation.[8]

Data Presentation: Reaction Parameters
Parameter Step 1: Hydroformylation Step 2: Hydrogenation

Starting Material Diisobutylene 3,5,5-Trimethylhexanal

Key Reagents CO, H₂ H₂

Catalyst Cobalt or Rhodium-based Nickel-on-kieselguhr

Solvent Toluene (example) Dioxane or Ethanol[8]

Pressure
High pressure (e.g., 100-200

atm)

High pressure (e.g., 50-100

atm)[8]

Temperature 100-150 °C 100-150 °C[8]

Typical Yield 40-65% (aldehyde)[8] Substantially quantitative[8]
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Experimental Workflow Diagram
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Caption: General experimental workflow for chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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